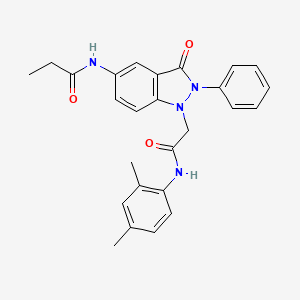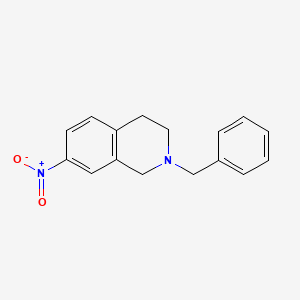
2-苄基-7-硝基-1,2,3,4-四氢异喹啉
概述
描述
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. This class of compounds is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
作用机制
Target of Action
The primary targets of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline are various infective pathogens and neurodegenerative disorders . This compound is part of a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines form an important class .
Mode of Action
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline interacts with its targets by exerting diverse biological activities . The compound’s interaction with its targets leads to changes that result in the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .
Biochemical Pathways
The biochemical pathways affected by 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline are those involved in the life cycle of infective pathogens and the progression of neurodegenerative disorders . The downstream effects of these interactions include the disruption of pathogen proliferation and the slowing of neurodegenerative disease progression .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in its bioavailability .
Result of Action
The molecular and cellular effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline’s action include the disruption of essential biological processes in infective pathogens, leading to their inhibition . In the context of neurodegenerative disorders, the compound’s action results in the mitigation of disease symptoms .
Action Environment
The action, efficacy, and stability of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature .
生化分析
Biochemical Properties
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the catabolism of monoamines such as dopamine. 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit MAO, leading to increased levels of dopamine and other monoamines . This inhibition can have significant implications for neurological functions and disorders.
Additionally, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline interacts with dopamine receptors, particularly the D2 receptor, modulating dopamine signaling pathways . This interaction can affect various physiological processes, including mood regulation, motor control, and reward mechanisms.
Cellular Effects
The effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It has been observed to induce apoptosis in certain cell types by elevating the levels of pro-apoptotic proteins such as Bax and reducing the levels of anti-apoptotic proteins like Bcl-xl . This apoptotic effect is particularly relevant in the context of cancer research, where inducing cell death in malignant cells is a desired outcome.
Furthermore, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions.
Additionally, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can act as an antagonist at dopamine receptors, particularly the D2 receptor . By blocking these receptors, it can inhibit dopamine signaling, which has implications for conditions such as schizophrenia and Parkinson’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can lead to sustained inhibition of monoamine oxidase and persistent alterations in dopamine levels .
Dosage Effects in Animal Models
The effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and improve mood by increasing dopamine levels . At higher doses, it can induce neurotoxicity and cause adverse effects such as motor dysfunction and behavioral changes . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes, influencing their activity and contributing to the overall pharmacological effects of the compound .
Transport and Distribution
Within cells and tissues, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the dopamine transporter, facilitating its uptake into dopaminergic neurons . This selective distribution is crucial for its targeted effects on the central nervous system.
Subcellular Localization
The subcellular localization of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is primarily within the cytoplasm and mitochondria . It can accumulate in these compartments, where it exerts its effects on monoamine oxidase and other mitochondrial enzymes . This localization is essential for its role in modulating cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For the specific synthesis of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, benzaldehyde and 7-nitro-1,2,3,4-tetrahydroisoquinoline are used as starting materials, and the reaction is typically carried out under acidic conditions at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline may involve optimization of the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
化学反应分析
Types of Reactions
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
相似化合物的比较
2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the benzyl and nitro substituents.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups that exhibit different biological activities.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the nitro group, leading to different reactivity and biological properties
The uniqueness of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .
属性
IUPAC Name |
2-benzyl-7-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-6-14-8-9-17(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFPKVWDPOICML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
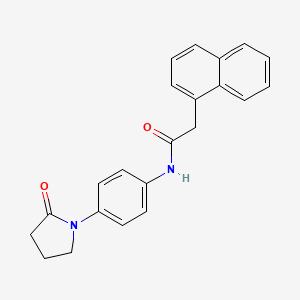
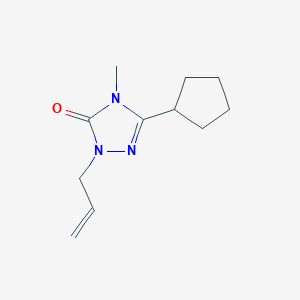


![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)
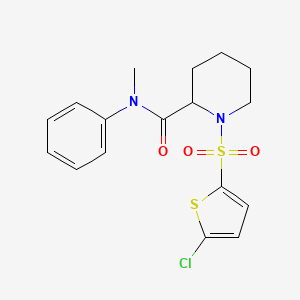
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2517511.png)
